molecular formula C15H16N2O6S B3731370 N'-(3,4-dihydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide

N'-(3,4-dihydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide

Cat. No. B3731370
M. Wt: 352.4 g/mol
InChI Key: MLHNQYHYXHFOBV-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,4-dihydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide, commonly known as DHBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DHBS is a sulfonohydrazide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of DHBS is not fully understood. However, studies have shown that DHBS exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. DHBS has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
DHBS has been found to have various biochemical and physiological effects. In addition to its antioxidant properties, DHBS has been found to have anti-inflammatory, anti-tumor, and anti-diabetic effects. DHBS has also been found to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

DHBS has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DHBS is also relatively inexpensive compared to other antioxidants. However, one of the limitations of DHBS is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of DHBS. One of the most promising directions is the development of DHBS-based drugs for the treatment of various diseases caused by oxidative stress. Another direction is the study of the mechanism of action of DHBS, which could lead to the development of more potent antioxidants. Additionally, the study of the pharmacokinetics and pharmacodynamics of DHBS could provide valuable information for the development of DHBS-based drugs.

Scientific Research Applications

DHBS has been studied extensively for its potential applications in various fields. One of the most promising applications is its use as an antioxidant. DHBS has been found to have strong antioxidant properties, which make it a potential candidate for the treatment of various diseases caused by oxidative stress, such as cancer, neurodegenerative diseases, and cardiovascular diseases.

properties

IUPAC Name

N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6S/c1-22-11-4-6-14(23-2)15(8-11)24(20,21)17-16-9-10-3-5-12(18)13(19)7-10/h3-9,17-19H,1-2H3/b16-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHNQYHYXHFOBV-SXGWCWSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NN=CC2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N/N=C\C2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]-2,5-dimethoxybenzenesulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(3,4-dihydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide
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N'-(3,4-dihydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide
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N'-(3,4-dihydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide
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N'-(3,4-dihydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide
Reactant of Route 5
N'-(3,4-dihydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide
Reactant of Route 6
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N'-(3,4-dihydroxybenzylidene)-2,5-dimethoxybenzenesulfonohydrazide

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